2-acetyl-3-[(E)-2-(dimethylamino)ethenyl]quinoxaline-1,4-diium-1,4-bis(olate)
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Overview
Description
2-acetyl-3-[(E)-2-(dimethylamino)ethenyl]quinoxaline-1,4-diium-1,4-bis(olate) is a complex organic compound with the molecular formula C14H15N3O3. It is known for its unique structure, which includes a quinoxaline core substituted with an acetyl group and a dimethylaminoethenyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-3-[(E)-2-(dimethylamino)ethenyl]quinoxaline-1,4-diium-1,4-bis(olate) typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone, such as glyoxal.
Introduction of the Acetyl Group: The acetyl group is introduced via acetylation, often using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Addition of the Dimethylaminoethenyl Side Chain: The final step involves the addition of the dimethylaminoethenyl side chain through a reaction with dimethylamine and an appropriate alkylating agent under controlled conditions.
Industrial Production Methods
the synthesis likely follows similar steps as the laboratory methods, with optimizations for scale, yield, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-acetyl-3-[(E)-2-(dimethylamino)ethenyl]quinoxaline-1,4-diium-1,4-bis(olate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylaminoethenyl side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with oxidized functional groups.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
2-acetyl-3-[(E)-2-(dimethylamino)ethenyl]quinoxaline-1,4-diium-1,4-bis(olate) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Mechanism of Action
The mechanism of action of 2-acetyl-3-[(E)-2-(dimethylamino)ethenyl]quinoxaline-1,4-diium-1,4-bis(olate) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and differentiation, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 2-acetylquinoxaline
- 3-(dimethylamino)ethenylquinoxaline
- 1,4-diium-1,4-bis(olate) derivatives
Uniqueness
2-acetyl-3-[(E)-2-(dimethylamino)ethenyl]quinoxaline-1,4-diium-1,4-bis(olate) stands out due to its unique combination of functional groups, which confer distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific reactivity and stability .
Properties
IUPAC Name |
1-[3-[(E)-2-(dimethylamino)ethenyl]-4-oxido-1-oxoquinoxalin-1-ium-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-10(18)14-13(8-9-15(2)3)16(19)11-6-4-5-7-12(11)17(14)20/h4-9H,1-3H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OADIVLOHTMMQBM-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N(C2=CC=CC=C2[N+]1=O)[O-])C=CN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=C(N(C2=CC=CC=C2[N+]1=O)[O-])/C=C/N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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